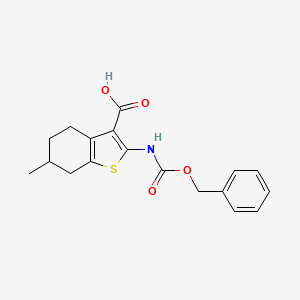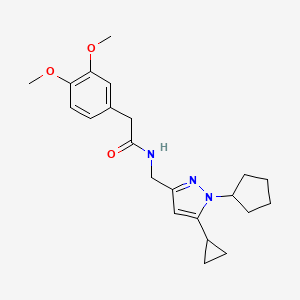
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Substitution reactions: Introduction of cyclopentyl and cyclopropyl groups onto the pyrazole ring through nucleophilic substitution or other suitable methods.
Acetamide formation: Coupling of the pyrazole derivative with 3,4-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like KMnO4 or H2O2.
Reduction: Reduction of functional groups using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like NBS for bromination, or nucleophiles like amines for substitution.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, analgesic, or anticancer properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-((1-cyclopentyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-((1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both cyclopentyl and cyclopropyl groups on the pyrazole ring, which could confer distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
特性
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-27-20-10-7-15(11-21(20)28-2)12-22(26)23-14-17-13-19(16-8-9-16)25(24-17)18-5-3-4-6-18/h7,10-11,13,16,18H,3-6,8-9,12,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJWWOBEHXPMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

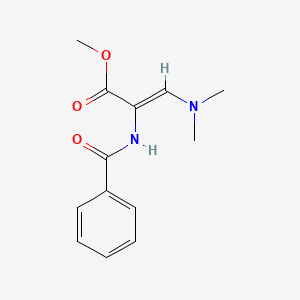
![2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2638117.png)
![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)
![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)
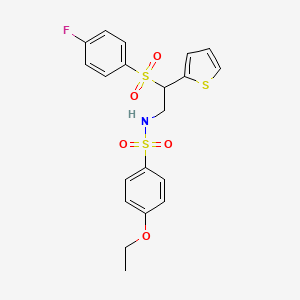
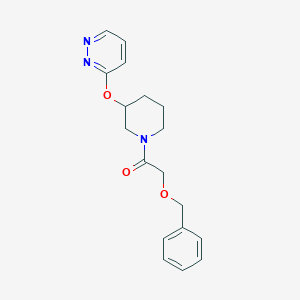
![ETHYL 4-(4-CHLOROPHENYL)-2-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2638129.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2638130.png)
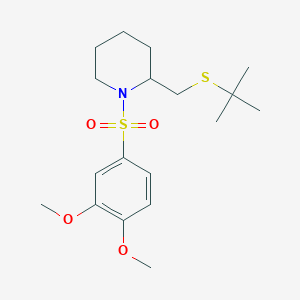
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2638133.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea](/img/structure/B2638135.png)
